

Application Notes and Protocols for L-770644 Dihydrochloride in Rodent Studies

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Compound of Interest

Compound Name: L-770644 dihydrochloride

Cat. No.: B1674094

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of **L-770644 dihydrochloride** in rodent models of obesity and type 2 diabetes. L-770644 is a potent and selective β 3-adrenergic receptor agonist with good oral bioavailability in rats, making it a valuable tool for investigating the therapeutic potential of β 3-adrenergic activation in metabolic diseases.^{[1][2]}

Compound Information and Proposed Dosage

While specific dosage information for **L-770644 dihydrochloride** in rodent efficacy models for obesity and diabetes is not readily available in published literature, a starting dose range can be extrapolated from its known pharmacological properties and data from similar β 3-adrenergic agonists.

Table 1: Pharmacological Data for L-770644 and Related Compounds

Compound	Parameter	Species	Value	Reference
L-770644	EC50 (human β 3-AR)	In vitro	13 nM	[1][2][3]
Oral Bioavailability (%F)	Rat	27%	[1][2]	
ED50 (glycerolemia)	Rhesus Monkey	0.21 mg/kg	[1][2]	
CL 316 ,243	Effective Dose (anti-obesity)	Rat	0.01 - 1 mg/kg	
Effective Dose (thermogenesis)	Rat	0.1 - 1 mg/kg		

Recommended Starting Dose: Based on the available data, a starting dose range of 0.1 to 1 mg/kg/day, administered orally, is proposed for efficacy studies in rats and mice. A thorough dose-response study is highly recommended to determine the optimal dose for a specific rodent model and desired endpoint.

Experimental Protocols

Animal Models

a) Diet-Induced Obesity (DIO) Model

- Species: C57BL/6J mice or Sprague-Dawley rats are commonly used.
- Protocol:
 - House animals individually and acclimate for at least one week.
 - Provide a high-fat diet (HFD), typically with 45-60% of calories from fat, and water ad libitum.
 - Monitor body weight and food intake weekly.

- Animals are typically considered obese and ready for study after 8-12 weeks on the HFD, when they have a significantly higher body weight compared to age-matched controls on a standard chow diet.

b) Streptozotocin (STZ)-Induced Type 2 Diabetes Model (Rat)

- Species: Male Sprague-Dawley or Wistar rats.
- Protocol:
 - Induce insulin resistance by feeding a high-fat diet for at least 2 weeks.
 - After the HFD period, administer a single low dose of streptozotocin (STZ), typically 35-40 mg/kg, dissolved in cold citrate buffer (0.1 M, pH 4.5) via intraperitoneal (IP) injection.
 - Monitor blood glucose levels 48-72 hours post-STZ injection. Rats with fasting blood glucose levels >200 mg/dL are considered diabetic.
 - Continue the high-fat diet throughout the study.

Compound Preparation and Administration

- Preparation: **L-770644 dihydrochloride** is soluble in water. Prepare a fresh solution daily. For a 1 mg/mL stock solution, dissolve 1 mg of **L-770644 dihydrochloride** in 1 mL of sterile water. Further dilute with sterile water or saline to the desired final concentration for dosing.
- Administration (Oral Gavage):
 - Calculate the required dose volume based on the animal's body weight and the concentration of the dosing solution. The typical volume for oral gavage in mice is 5-10 mL/kg and in rats is 5-20 mL/kg.
 - Use a proper-sized, ball-tipped gavage needle (18-20 gauge for mice, 16-18 gauge for rats).
 - Gently restrain the animal and insert the gavage needle into the esophagus and down to the stomach.

- Administer the solution slowly and carefully withdraw the needle.
- Monitor the animal for any signs of distress post-administration.

Efficacy Evaluation

a) Body Weight and Food Intake

- Measure and record the body weight of each animal at least three times per week.
- Measure and record food intake daily by weighing the provided food and any remaining food from the previous day.

b) Oral Glucose Tolerance Test (OGTT)

- Protocol:
 - Fast animals overnight (approximately 12-16 hours) with free access to water.
 - Record the baseline blood glucose level ($t=0$) from a tail vein blood sample using a glucometer.
 - Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.
 - Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
 - Plot the glucose concentration over time and calculate the area under the curve (AUC) for each group.

c) Insulin Tolerance Test (ITT)

- Protocol:
 - Fast animals for 4-6 hours.
 - Record the baseline blood glucose level ($t=0$).
 - Administer human insulin (typically 0.75 U/kg for mice, 1 U/kg for rats) via intraperitoneal injection.

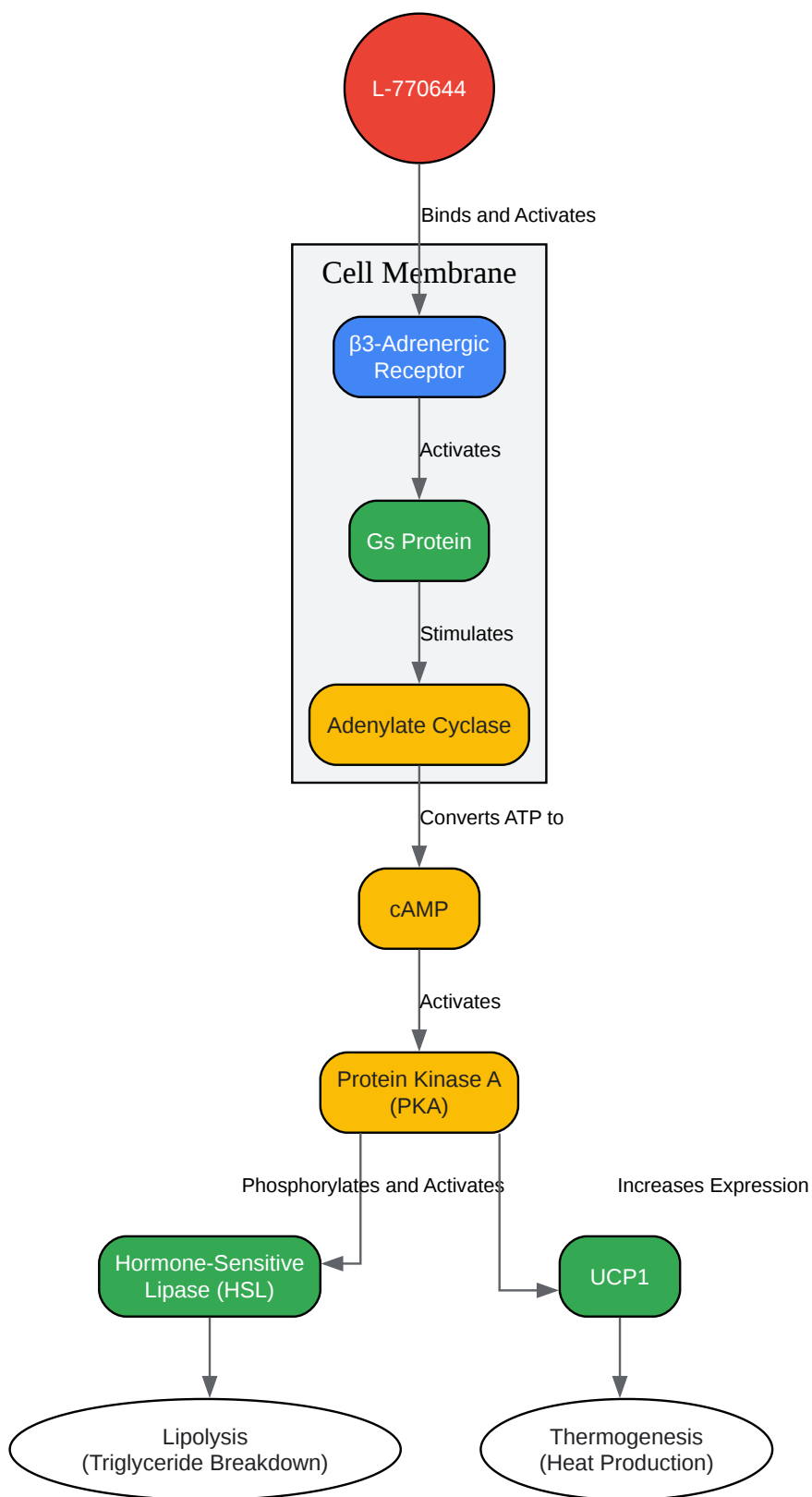
- Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.
- Calculate the rate of glucose disappearance.

d) Plasma Analysis

- At the end of the study, collect blood samples via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes.
- Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma.
- Store plasma samples at -80°C until analysis.
- Use commercially available ELISA kits to measure plasma levels of insulin, triglycerides, and total cholesterol.

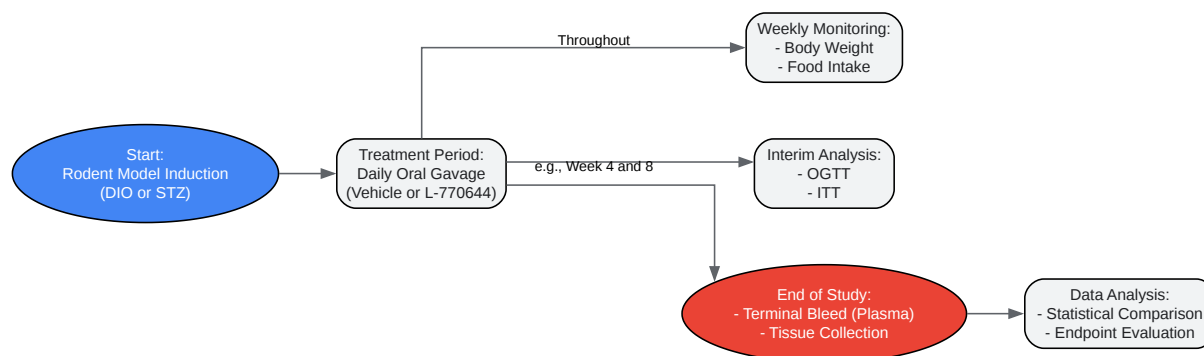
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of L-770644 and a general experimental workflow for a rodent efficacy study.



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Caption: β 3-Adrenergic receptor signaling pathway activated by L-770644.



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Caption: General experimental workflow for a rodent efficacy study.

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References

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